molecular formula C14H16ClN3O2 B5064799 ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B5064799
M. Wt: 293.75 g/mol
InChI Key: POWJGQVOSVUEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This may lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate in lab experiments is its unique structure, which allows for the synthesis of other compounds. It also has potential applications in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate in scientific research. It may be further studied for its potential as an anticancer agent or as a treatment for inflammatory diseases. It may also be used as a building block for the synthesis of other compounds with potential therapeutic applications. Additionally, further research may be conducted to better understand its mechanism of action and how it can be used in various experiments.

Synthesis Methods

The synthesis of ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves the reaction between 3-chlorobenzyl hydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then treated with methyl iodide and sodium hydride to yield the final product.

Scientific Research Applications

Ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate has many potential applications in scientific research. It is commonly used as a building block for the synthesis of other compounds due to its unique structure. It has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and inflammation.

properties

IUPAC Name

ethyl 5-amino-1-[(3-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-3-20-14(19)12-9(2)17-18(13(12)16)8-10-5-4-6-11(15)7-10/h4-7H,3,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWJGQVOSVUEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(3-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

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